1-(((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-1H-pyrazole-3-carboxylic acid

Description

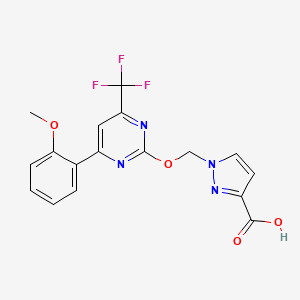

The compound 1-(((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-1H-pyrazole-3-carboxylic acid is a hybrid heterocyclic molecule featuring a pyrimidine core substituted with a 2-methoxyphenyl group at position 4 and a trifluoromethyl (-CF₃) group at position 4. A pyrazole ring is attached via an oxymethyl (-OCH₂-) linker at position 2 of the pyrimidine, with a carboxylic acid (-COOH) substituent at position 3 of the pyrazole (Figure 1). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid improves water solubility, making it a candidate for pharmaceutical applications .

Properties

CAS No. |

1006348-81-7 |

|---|---|

Molecular Formula |

C17H13F3N4O4 |

Molecular Weight |

394.30 g/mol |

IUPAC Name |

1-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxymethyl]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C17H13F3N4O4/c1-27-13-5-3-2-4-10(13)12-8-14(17(18,19)20)22-16(21-12)28-9-24-7-6-11(23-24)15(25)26/h2-8H,9H2,1H3,(H,25,26) |

InChI Key |

MEILCYRYHYJSHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=N2)OCN3C=CC(=N3)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired transformation.

Major Products: The products formed depend on the specific reaction and conditions, often leading to derivatives with modified functional groups.

Scientific Research Applications

1-(((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a candidate for drug development and other applications. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrimidine-pyrazole scaffold but differ in substituents, linker groups, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Bioisosteric Replacements: The trifluoromethyl group (CF₃) in the target compound and FMPPP enhances metabolic stability compared to non-fluorinated analogs. Carboxylic acid substituents (e.g., in the target compound and ’s pyrazole derivative ) improve aqueous solubility but may reduce cell permeability compared to ester derivatives (e.g., ’s methyl ester ).

Linker Variations :

- The oxymethyl (-OCH₂-) linker in the target compound is distinct from the direct C-C bonds in FMPPP or the piperidine linker in ’s ethyl ester derivative . This linker may influence conformational flexibility and target binding.

’s simpler pyrazole-carboxylic acid lacks reported bioactivity, highlighting the importance of the pyrimidine core for target engagement .

Table 2: Physicochemical Properties

*Estimated using Lipinski’s rules.

Biological Activity

The compound 1-(((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-1H-pyrazole-3-carboxylic acid is a complex organic molecule that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Formula and Weight

- Molecular Formula : C18H19F3N4O4

- Molecular Weight : 404.37 g/mol

Structural Characteristics

The structure of the compound features a pyrazole core linked to a pyrimidine moiety, which is substituted with a methoxyphenyl group and a trifluoromethyl group. This unique arrangement contributes to its biological properties.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory properties. For instance:

- A study demonstrated that certain pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) with percentages ranging from 61% to 85% at a concentration of 10 µM , comparable to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects:

- In vitro studies revealed that related pyrazole compounds displayed activity against various bacterial strains, including E. coli and S. aureus. For example, one derivative exhibited notable antibacterial activity, enhancing the efficacy of the aliphatic amide pharmacophore .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

- It has been reported that certain pyrazole derivatives strongly inhibit cyclooxygenase-2 (COX-2), with IC50 values comparable to celecoxib, an established COX-2 inhibitor .

Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, the compound was tested alongside other anti-inflammatory agents. The results showed that it significantly reduced edema, indicating its potential as an anti-inflammatory drug .

Antimicrobial Efficacy Assessment

A series of synthesized pyrazole derivatives were evaluated for their antimicrobial properties against standard pathogens. One specific derivative demonstrated effective inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting broad-spectrum antimicrobial potential .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | IC50 Value |

|---|---|---|

| Pyrazole derivative with methoxy group | Anti-inflammatory | 0.04 µmol |

| Pyrimidine derivative | COX-2 inhibition | 0.04 µmol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.